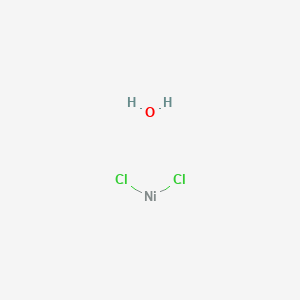

氯化镍(II)水合物

描述

Nickel(II) chloride hydrate, also known as nickelous chloride, is a chemical compound with the formula NiCl2·6H2O . The anhydrous salt is yellow, but the more familiar hydrate is green . It is a water-soluble compound that crystallizes to form a hexahydrate . It is a major source of nickel for chemical synthesis .

Synthesis Analysis

Nickel(II) chloride hydrate can be synthesized by burning nickel in chlorine . In the laboratory, it is rarely prepared because it is inexpensive and has a long shelf-life . The hydrate can be converted to the anhydrous form upon heating in thionyl chloride or by heating under a stream of HCl gas .Molecular Structure Analysis

The molecular structure of Nickel(II) chloride hydrate is monoclinic with octahedral coordination geometry at Ni . The anhydrous salt has a chemical formula of NiCl2, while the hexahydrate has a chemical formula of NiCl2·6H2O .Chemical Reactions Analysis

Nickel(II) chloride hydrate reacts with ammonia to form a purple solution . It also reacts with hydrochloric acid to form a yellow solution . It reacts with bases to form nickel(II) hydroxide .Physical And Chemical Properties Analysis

Nickel(II) chloride hydrate appears as green crystals . It has a molar mass of 237.69 g/mol for the hexahydrate . It is soluble in water, ethylene glycol, ethanol, and ammonium hydroxide, but insoluble in ammonia and nitric acid . It has a melting point of 140°C for the hexahydrate .科学研究应用

- Researchers have explored hydrate-based methods for removing nickel chloride from contaminated water. The efficiency of nickel chloride removal and the yield of dissociated water are key parameters in this context .

- Ni-Carbon Nanotubes (CNTs)/Graphitic Carbon Nitride (g-C₃N₄) Composite: Nickel chloride hydrate contributes to the synthesis of Ni-CNTs/g-C₃N₄ composites. These materials find applications in photocatalysis and energy storage .

- Researchers have investigated the dehydration and decomposition characteristics of NiCl₂·xH₂O using isothermal and non-isothermal methods. These studies provide insights into its stability, intermediate products, and structural changes during heating .

Heavy Metal Removal:

Materials Synthesis:

Thermal Dehydration and Decomposition Studies:

作用机制

Target of Action

Nickel(II) chloride hydrate, also known as nickel dichloride hydrate, is primarily used in organic synthesis as a catalyst and a precursor . It plays a significant role in various chemical reactions, particularly in the reduction of alkenes, alkynes, and organic halides .

Mode of Action

Nickel(II) chloride hydrate interacts with its targets by facilitating chemical reactions. For instance, in combination with lithium aluminum hydride, it serves as a reducing agent for alkenes, alkynes, and organic halides . It can also cleave N-O bonds and open epoxides .

Pharmacokinetics

Nickel(II) chloride hydrate is a water-soluble compound . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of Nickel(II) chloride hydrate’s action are largely determined by the specific reactions it catalyzes. For example, its ability to cleave N-O bonds and open epoxides can lead to significant changes in molecular structures . It’s important to note that nickel(ii) chloride hydrate and other nickel salts have been shown to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure .

Action Environment

The action of Nickel(II) chloride hydrate can be influenced by various environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy in different environments. Furthermore, its solubility can be influenced by the presence of other substances, such as hydrazine, ethylene glycol, ethanol, and ammonium hydroxide .

安全和危害

Nickel(II) chloride hydrate is very toxic and can cause skin irritation, serious eye irritation, and allergy or asthma symptoms if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

未来方向

属性

IUPAC Name |

dichloronickel;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGYAQHDNDUIIQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2NiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333942 | |

| Record name | Nickel(II) chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7791-20-0, 69098-15-3 | |

| Record name | Nickel chloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel(II) chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)

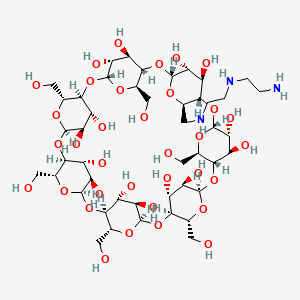

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)